![molecular formula C24H15ClF3N5O2 B2714413 N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-51-7](/img/no-structure.png)

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

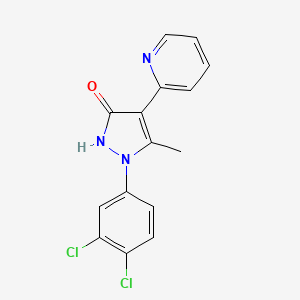

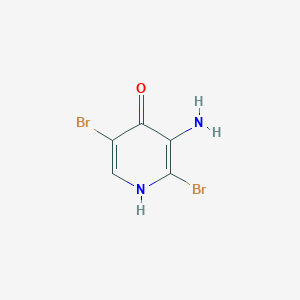

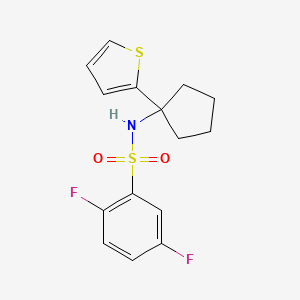

“N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound, like other triazoles, contains a five-membered aromatic azole chain. Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications

Drug Discovery

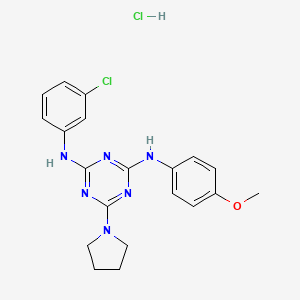

The unique structure of N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide makes it an attractive candidate for drug development. Researchers have investigated its potential as an anticonvulsant, antimicrobial, or anticancer agent. For instance, one derivative exhibited effective cytotoxic activity against various cancer cell lines with nanomolar IC50 values .

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole core, like this one, have been found to interact with a wide range of biological targets .

Mode of Action

It’s known that 1,2,3-triazoles can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds .

Biochemical Pathways

1,2,3-triazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

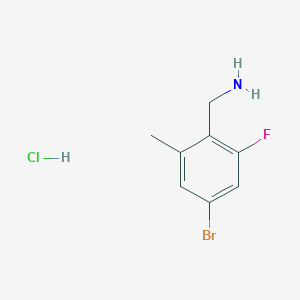

The presence of a trifluoromethyl group in similar compounds has been shown to significantly improve the physicochemical and pharmacological properties of the parent molecules .

Result of Action

Compounds with a 1,2,3-triazole core have been found to exhibit a broad spectrum of pharmaceutical activity .

Action Environment

The stability of 1,2,3-triazoles is generally high, suggesting they may be resistant to various environmental conditions .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 2-chlorobenzylamine with 3-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole and 6-chloro-8-nitroquinazoline to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3-(trifluoromethyl)benzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "6-chloro-8-nitroquinazoline" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with triethylamine and 3-(trifluoromethyl)benzoyl chloride in dichloromethane to form the intermediate 2-chlorobenzyl 3-(trifluoromethyl)benzoate.", "Step 2: The intermediate from step 1 is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of triethylamine and dichloromethane to form the intermediate N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid.", "Step 3: The intermediate from step 2 is then reacted with 6-chloro-8-nitroquinazoline in the presence of triethylamine and dichloromethane to yield the final product N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |

CAS RN |

1031650-51-7 |

Molecular Formula |

C24H15ClF3N5O2 |

Molecular Weight |

497.86 |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H15ClF3N5O2/c25-18-7-2-1-4-15(18)12-29-22(34)14-8-9-17-19(11-14)33-21(30-23(17)35)20(31-32-33)13-5-3-6-16(10-13)24(26,27)28/h1-11,32H,12H2,(H,29,34) |

SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)

![2-Pyridin-3-yl-1-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714333.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea](/img/structure/B2714334.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2714337.png)

![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714341.png)

![Propyl[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2714345.png)

![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)